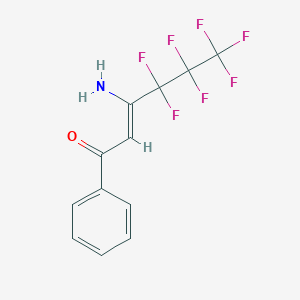
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one is a fluorinated organic compound with a unique structure that includes a phenyl group and multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated ketone.
Formation of Enone:
Amination: The enone is then subjected to amination, where an amino group is introduced at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s fluorinated nature and amino group make it a candidate for drug development. It can be used to design molecules with enhanced biological activity and stability. Researchers are exploring its potential as an inhibitor for specific enzymes or as a ligand for receptor binding studies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its properties contribute to the durability and performance of these materials in various applications.
Mecanismo De Acción
The mechanism by which (Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fluorine atoms can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one: shares similarities with other fluorinated enones and amines, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and the enone structure. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91508-85-9 |
|---|---|
Fórmula molecular |
C12H8F7NO |
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
(Z)-3-amino-4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H8F7NO/c13-10(14,11(15,16)12(17,18)19)9(20)6-8(21)7-4-2-1-3-5-7/h1-6H,20H2/b9-6- |
Clave InChI |
IHCLZKZPCHZYNE-TWGQIWQCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


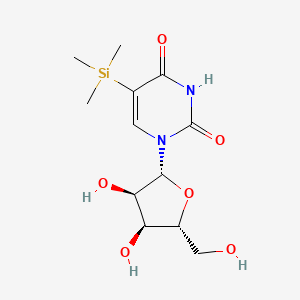
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
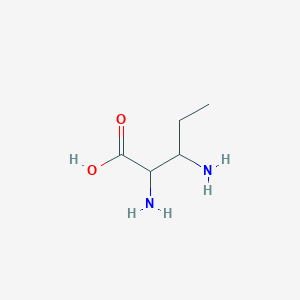
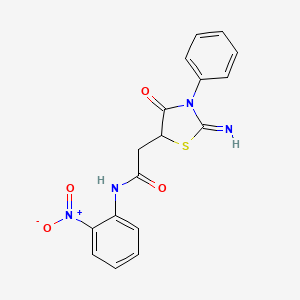
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
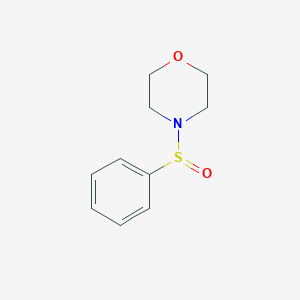
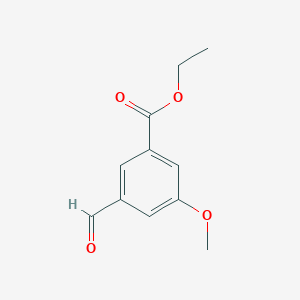
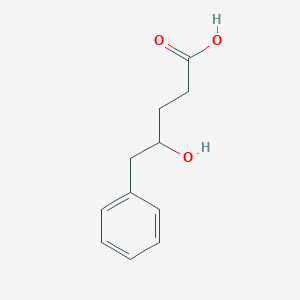
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
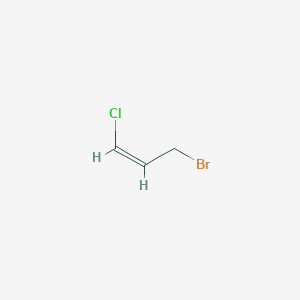
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
